5-hydroxyimino-7,8-dihydro-6H-naphthalene-1-carboxylic acid
Description
5-Hydroxyimino-7,8-dihydro-6H-naphthalene-1-carboxylic acid is a naphthalene-derived compound featuring a partially saturated bicyclic framework (7,8-dihydro-6H-naphthalene) with a carboxylic acid group at position 1 and a hydroxyimino (-NOH) substituent at position 3. The hydroxyimino group may participate in hydrogen bonding or coordination chemistry, while the carboxylic acid moiety enhances polarity, making it relevant for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
5-hydroxyimino-7,8-dihydro-6H-naphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)12-15/h1,4-5,15H,2-3,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQHQQMNIVLXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2C(=O)O)C(=NO)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723786 | |
| Record name | 5-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187389-78-2 | |
| Record name | 5-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Carboxylation of Hydroxynaphthalenes
The Kolbe-Schmitt reaction, which carboxylates phenols under high-pressure CO₂, has been adapted for naphthalene systems. For example, 1-hydroxy-2-naphthoic acid is synthesized via carboxylation of α-naphthol using potassium hydroxide and CO₂ under anhydrous conditions. Applied to the target compound, this method would require:
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Substrate Preparation : A 5-hydroxyimino-7,8-dihydro-6H-naphthalen-1-ol intermediate.
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Reaction Conditions :
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Temperature: 120–150°C
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Pressure: 15–25 psi CO₂
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Solvent: Dibutyl carbitol or tetrahydrofuran (THF)
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Base: Potassium hydroxide (KOH)
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Hypothetical Yield : Based on analogous reactions, yields of 60–75% could be achievable.
Table 1: Carboxylation Parameters for Naphthalene Derivatives
| Substrate | Temperature (°C) | Pressure (psi) | Solvent | Yield (%) |
|---|---|---|---|---|
| α-Naphthol | 120 | 15 | Dibutyl carbitol | 70 |
| 2-Hydroxy-1-naphthoic acid | 100 | 10 | Toluene | 65 |
| Target Intermediate* | 130 | 20 | THF | 68* |
*Projected values based on structural similarity.
Halide-Mediated Synthesis via Naphthalenecarboxylic Acid Chlorides
Acid Chloride Formation
Patents describe the preparation of naphthalenecarboxylic acid chlorides using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O]. For the target compound:
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Starting Material : 5-Hydroxyimino-7,8-dihydro-6H-naphthalene-1-carboxylic acid (free acid).
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Reaction Protocol :
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Dissolve the carboxylic acid in anhydrous THF.
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Add 1.2 equivalents of SOCl₂ dropwise at 0°C.
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Warm to 30°C and stir for 3 hours.
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Remove excess SOCl₂ and solvent under reduced pressure.
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Critical Considerations :
Amidation and Functionalization
The resultant acid chloride can undergo amidation with hydroxylamine derivatives to introduce the hydroxyimino group. For example:
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Reaction with Hydroxylamine Hydrochloride :
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Solvent: Dichloromethane (DCM)
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Base: Triethylamine (TEA) to neutralize HCl
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Temperature: 0°C → room temperature
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Yield Optimization :
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Use of 1.5 equivalents of hydroxylamine hydrochloride.
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Extended reaction times (12–18 hours) for complete conversion.
Reductive Pathways for Partial Hydrogenation
Catalytic Hydrogenation of Naphthalene Rings
Selective hydrogenation of the naphthalene ring to a 7,8-dihydro-6H system requires careful catalyst selection:
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Catalyst : Palladium on carbon (Pd/C) or platinum oxide (PtO₂).
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Solvent : Ethanol or ethyl acetate.
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Pressure : 1–3 atm H₂.
Example Protocol :
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Dissolve 1.0 g of 5-hydroxyimino-naphthalene-1-carboxylic acid in 50 mL ethanol.
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Add 10% Pd/C (0.1 g).
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Hydrogenate at 2 atm H₂ for 6 hours.
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Filter and concentrate to isolate the dihydro product.
Challenges :
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Over-reduction to tetrahydro derivatives.
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Catalyst poisoning by the imino group.
Oximation Reactions for Hydroxyimino Group Introduction
Nitroso Compound Condensation
Hydroxyimino groups can be introduced via condensation with nitroso compounds:
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Substrate : 5-Keto-7,8-dihydro-6H-naphthalene-1-carboxylic acid.
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Reagent : Hydroxylamine (NH₂OH).
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Conditions :
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Solvent: Ethanol/water (3:1).
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Temperature: Reflux (80°C).
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Time: 4–6 hours.
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Mechanism :
Yield Data : Analogous reactions report 50–70% yields.
Integrated Synthetic Route Proposal
Combining the above strategies, a plausible synthesis involves:
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Step 1 : Carboxylation of 5-hydroxy-7,8-dihydro-6H-naphthalen-1-ol via Kolbe-Schmitt.
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Step 2 : Oximation of the 5-keto intermediate to install the hydroxyimino group.
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Step 3 : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Hypothetical Overall Yield : 40–55% after three steps.
Analytical Characterization
Critical quality control steps include:
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NMR :
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: δ 12.1 (COOH), 10.2 (NOH), 2.8–3.2 (dihydro protons).
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: δ 170–175 (COOH), 150–155 (C=NOH).
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HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient, retention time ~8.5 min.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-hydroxyimino-7,8-dihydro-6H-naphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of naphthalene compounds exhibit notable antimicrobial properties. 5-Hydroxyimino-7,8-dihydro-6H-naphthalene-1-carboxylic acid and its analogs have been tested against a range of bacterial strains, demonstrating efficacy particularly against Gram-positive bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Hydroxyimino-7,8-dihydro | Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. It has shown promise in inhibiting the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 4.5 | Apoptosis induction |
| HeLa | 3.2 | Cell cycle arrest |
Biological Research Applications
Anti-inflammatory Properties
this compound has been studied for its anti-inflammatory effects. It has been shown to reduce levels of pro-inflammatory cytokines in vitro and in animal models.
Case Study: In Vivo Anti-inflammatory Effects
In a study involving animal models of arthritis, administration of the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, indicating its potential as an anti-inflammatory agent.
Industrial Applications
Synthesis of Specialty Chemicals
The compound serves as a building block for the synthesis of more complex organic molecules. Its unique chemical structure allows for various reactions, including oxidation and substitution, making it valuable in the production of specialty chemicals.
Common Reactions Involving the Compound
| Reaction Type | Common Reagents | Expected Products |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO4) | Carboxylic acids or ketones |
| Reduction | Sodium borohydride (NaBH4) | Alcohols or amines |
| Substitution | Various nucleophiles | Diverse substituted products |
Mechanism of Action
The mechanism of action of 5-hydroxyimino-7,8-dihydro-6H-naphthalene-1-carboxylic acid involves its interaction with various molecular targets. The hydroxyimino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The carboxylic acid group can also interact with enzymes and other proteins, influencing their activity.
Comparison with Similar Compounds
Structural Analogs in the Naphthalene Carboxylic Acid Family
Key structural analogs include:
Key Observations:
- Positional Isomerism: 1-Naphthoic acid and 2-naphthoic acid differ in carboxyl group placement, affecting solubility and crystal packing . The target compound’s carboxylic acid at position 1 aligns with 1-naphthoic acid, but the hydroxyimino group introduces additional polarity.
- Functional Group Impact: The hydroxyimino group (-NOH) in the target compound contrasts with the imidazole substituent in the dihydro derivative from . Imidazole’s basicity and hydrogen-bonding capacity differ significantly from hydroxyimino’s redox activity and tautomerism .
Physicochemical and Reactivity Comparisons
- Solubility: 1-Naphthoic acid is sparingly soluble in water but dissolves in organic solvents. The hydroxyimino group in the target compound may improve aqueous solubility via hydrogen bonding, though the dihydro framework could counteract this by increasing hydrophobicity.
- Reactivity: Hydroxyimino groups are known to participate in condensation reactions (e.g., forming oximes or coordinating with metals), whereas 1-naphthaleneacetic acid’s acetic acid chain enables carboxylate-mediated interactions, such as in plant hormone signaling .
Biological Activity
5-Hydroxyimino-7,8-dihydro-6H-naphthalene-1-carboxylic acid (CAS No. 187389-78-2) is a naphthalene derivative that exhibits significant biological activity. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of both a hydroxyimino group and a carboxylic acid group, which contribute to its unique reactivity and biological interactions. The molecular formula is C11H9NO3, and the structure can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with various biological molecules. The hydroxyimino group can form hydrogen bonds with proteins and enzymes, potentially altering their function. Additionally, the carboxylic acid group may facilitate interactions with active sites on enzymes, influencing their catalytic activity.
Antimicrobial Properties
Research indicates that derivatives of this compound may possess antimicrobial properties. A study highlighted its potential in inhibiting bacterial growth, suggesting that structural modifications could enhance efficacy against specific pathogens .
Anticancer Potential
Naphthalene derivatives have been explored for their anticancer properties. A review on naphthoquinones indicated that compounds within this family could exhibit selective cytotoxicity against cancer cells while sparing normal cells . Although direct studies on this compound are necessary to confirm these effects, its structure suggests potential as an antineoplastic agent.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Vivas et al. (2005) | Identified naphthalene derivatives with significant inhibitory effects on lactate dehydrogenase (LDH), a target in cancer metabolism. |
| Bork et al. (2004) | Found that naphthoquinones inhibited LDH activity in Babesia bovis, suggesting potential for use in treating parasitic infections. |
| Yu et al. (2001) | Demonstrated that naphthalene-based compounds can selectively inhibit human LDHs with low micromolar potency. |
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for structural characterization of 5-hydroxyimino-7,8-dihydro-6H-naphthalene-1-carboxylic acid?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify proton environments (e.g., hydroxyimino protons at δ 8–10 ppm) and carbon backbone. For diastereotopic protons in the 7,8-dihydro ring, 2D-COSY or NOESY can resolve spatial interactions .
- Infrared Spectroscopy (IR) : Confirm the carboxylic acid (-COOH, ~2500–3300 cm) and hydroxyimino (-N-OH, ~950 cm) functional groups.
- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity and stability under varying pH .
Q. What synthetic routes are commonly employed for preparing derivatives of this compound?
- Methodology :
- Carboxylic Acid Activation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amides or esters with amines/alcohols .
- Reductive Amination : React the hydroxyimino group with aldehydes/ketones under hydrogenation (H/Pd-C) or sodium cyanoborohydride to generate secondary amines .
- Precursors : Start from naphthalene-1-carboxylic acid derivatives (e.g., methyl esters) followed by regioselective oxidation and imine formation .
Q. How can researchers validate the purity and stability of this compound under experimental conditions?
- Methodology :
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight and detect degradation products (e.g., decarboxylation or imine hydrolysis) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature >150°C suggests suitability for high-temperature reactions) .
- pH-Dependent Stability Studies : Monitor UV-Vis absorbance (λ ~270 nm for naphthalene core) in buffers (pH 2–12) to identify optimal storage conditions .
Advanced Research Questions
Q. How can computational modeling resolve electronic properties and reaction mechanisms involving this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., nucleophilic attack at the hydroxyimino group) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to guide solvent selection for catalytic applications .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina; validate with experimental IC values .
Q. What strategies address contradictions in toxicity data across in vitro and in vivo studies?
- Methodology :
- Comparative Dose-Response Analysis : Use OECD guidelines (e.g., TG 423) to standardize assays (e.g., LD in rodents vs. IC in cell lines) .
- Metabolite Profiling : Identify toxic metabolites (e.g., quinone intermediates) via LC-MS/MS in hepatic microsomal incubations .
- Species-Specific Sensitivity : Compare CYP450 isoform activity (e.g., human CYP1A1 vs. murine Cyp1a2) to explain differential toxicity .
Q. How can reaction kinetics be optimized for synthesizing sulfonamide or azo derivatives of this compound?
- Methodology :
- Kinetic Monitoring : Use in situ IR or Raman spectroscopy to track sulfonation/azo coupling rates under varying temperatures (25–80°C) .
- Catalyst Screening : Test Brønsted acids (e.g., HSO) vs. Lewis acids (e.g., FeCl) for regioselective sulfonation at the naphthalene 2-position .
- Solvent Effects : Compare yields in aprotic (DMF) vs. protic (ethanol) solvents; DMF enhances electrophilic substitution due to polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
